tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate
Description
Molecular Architecture and IUPAC Nomenclature
This compound is a carbamate derivative characterized by a hybrid structure integrating tert-butyl , carbamate , cyclopropane , and aminomethyl functional groups. Its molecular formula is C₁₀H₂₀N₂O₂ , with a molecular weight of 200.28 g/mol .
Core Structural Features :
- tert-Butyl Group : A bulky, electron-donating substituent that enhances steric protection and solubility.
- Carbamate Linkage : A carbonyl group bonded to an oxygen atom and an amine, serving as a labile protecting group for amines.
- Cyclopropane Ring : A strained three-membered ring with bond angles of 60° , contributing to unique electronic and steric properties.
- Aminomethyl Group : A primary amine linked via a methylene bridge to the cyclopropane, enabling nucleophilic reactivity.
IUPAC Nomenclature :
The compound is systematically named tert-butyl N-[[1-(aminomethyl)cyclopropyl]methyl]carbamate, reflecting the connectivity of substituents and functional groups.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC1(CC1)CN |
| InChIKey | QDMJKYSNGKLNDA-UHFFFAOYSA-N |
Crystallographic Characterization and X-ray Diffraction Analysis
While specific X-ray crystallography data for this compound is not publicly available, its structural analogs (e.g., tert-butyl carbamates) are often analyzed using synchrotron radiation or in-house diffractometers. Key insights from related studies include:
Techniques and Challenges :
- Crystallization : Requires optimized conditions (e.g., polyethylene glycol as a precipitant) to resolve hydrogen-bonding networks.
- Space Group Determination : Analogous carbamates often crystallize in monoclinic (P2₁) or orthorhombic systems, with unit-cell dimensions dependent on packing interactions.
- Limitations : Strain in the cyclopropane ring may hinder crystallization or distort bond angles in the solid state.
Conformational Analysis of Cyclopropane-Carbamate Hybrid System
The cyclopropane ring imposes significant angular strain (bond angles = 60° vs. ideal 109.5° ), while the carbamate group’s conformational flexibility influences molecular geometry.
Key Conformational Features :
- Cyclopropane Ring :
- Carbamate Conformation :
- Syn vs. Anti Rotamers : The carbamate group can adopt syn (carbonyl oxygen adjacent to the amine) or anti conformations. Steric interactions with the tert-butyl group favor the anti rotamer.
- Hydrogen Bonding : The amine and carbonyl groups may form intramolecular hydrogen bonds, stabilizing specific conformations.
Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, MS)
Spectroscopic data provides critical insights into the compound’s electronic and structural environment.
1.4.1 Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3300–3500 | N–H stretching (amine) |
| 1700–1750 | C=O stretching (carbamate) |
| 1300–1400 | C–O stretching (carbamate) |
| 900–1000 | C–C bending (cyclopropane) |
Note: The cyclopropane ring’s bending vibrations appear in the 900–1000 cm⁻¹ region, while the carbamate carbonyl is intense at ~1700 cm⁻¹ .
1.4.2 Nuclear Magnetic Resonance (NMR)
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| tert-Butyl (CH₃)₃C | 1.2–1.4 | Singlet |
| Cyclopropane (CH₂) | 0.5–1.0 | Multiplet |
| Aminomethyl (CH₂NH₂) | 2.5–3.5 | Broad Singlet |
| Carbamate (N–CH₂) | 3.8–4.2 | Triplet |
¹³C NMR Highlights:
- Carbonyl Carbon : 155–160 ppm (carbamate C=O).
- Cyclopropane Carbons : 5–15 ppm (high s-character bonds).
1.4.3 Mass Spectrometry (MS)
| m/z | Fragment |
|---|---|
| 200 | [M]+· (parent ion) |
| 57 | [C(CH₃)₃]+ (tert-butyl group) |
| 86 | [C₄H₁₀N]+ (aminomethylcyclopropane) |
Key Fragmentation Pathways:
- Loss of tert-Butyl : 200 → 143 ([C₅H₁₀N₂O₂]+).
- Cyclopropane Ring Cleavage : 143 → 86 .
Properties
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)cyclopropyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMJKYSNGKLNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147109-42-9 | |
| Record name | tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Types Involved
- Nucleophilic substitution: The amine nitrogen attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride ion.
- Acid-base neutralization: Triethylamine neutralizes the HCl formed, preventing protonation of the amine and side reactions.
Common Reagents and Their Roles
| Reagent | Role | Notes |
|---|---|---|
| tert-Butyl chloroformate (Boc-Cl) | Carbamoylating agent introducing Boc group | Sensitive to moisture; stored under inert atmosphere |
| Triethylamine | Base to neutralize HCl | Prevents amine protonation, improves yield |
| Solvent (DCM, THF) | Medium for reaction | Non-protic, inert solvents preferred |
Data Table: Summary of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting amine | Cyclopropylmethylamine or aminomethylcyclopropylamine | Purity affects final product quality |
| Carbamoylating agent | tert-Butyl chloroformate (1.0–1.1 equiv) | Slight excess may be used to drive reaction |
| Base | Triethylamine (1.1–1.5 equiv) | Stoichiometric to slightly excess |
| Solvent | Dichloromethane or tetrahydrofuran | Anhydrous conditions recommended |
| Temperature | 0°C to room temperature | Low temperature minimizes side reactions |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous quench, extraction, drying, purification | Standard organic work-up |
| Yield | Typically 70–90% | Dependent on scale and purity of reagents |
Chemical Reactions Analysis
tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- CAS Number : 1147109-42-9
The compound features a tert-butyl group, an aminomethyl substituent, and a cyclopropyl ring. These structural characteristics contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is investigated for its potential as a building block in drug development. Its unique structure allows for modifications that enhance biological efficacy while maintaining stability.
- Drug Development : The compound serves as an intermediate in synthesizing new drug candidates aimed at treating various diseases. Its ability to participate in diverse chemical reactions makes it a valuable tool for medicinal chemists .
Biological Research
The compound has been employed in studying enzyme mechanisms and protein interactions, making it crucial for understanding biological processes.
- Enzyme Interactions : Research suggests that it may interact with specific enzymes, potentially inhibiting or enhancing their activity. For example, studies have shown that structurally similar compounds can affect enzymes involved in metabolic pathways.
Chemical Synthesis
In organic synthesis, this compound is used as an intermediate for synthesizing biologically active compounds.
- Reactivity : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
Case Study 1: MALT1 Protease Assay
In studies evaluating the potency of similar compounds, the configuration of this compound significantly influenced its binding affinity to MALT1, an enzyme involved in immune response regulation. Variations in structural motifs resulted in differing degrees of inhibition, emphasizing the importance of structural nuances in biological activity.
Case Study 2: Drug Development Initiatives
The compound has been explored as a potential intermediate for synthesizing new drug candidates targeting various diseases. Its structural properties allow for modifications that enhance pharmacokinetics and bioavailability while maintaining the desired biological activity .
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved can vary based on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Hydroxymethyl analog (CAS 153248-46-5): The hydroxyl group increases hydrophilicity, making it more soluble in polar solvents than the aminomethyl derivative .
- Pyridinyl-substituted analog (CAS 1029684-37-4): Bromine enables Suzuki-Miyaura cross-coupling, expanding utility in synthesizing biaryl structures .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The aminomethyl derivative exhibits moderate lipophilicity (LogP ~1.2), balancing membrane permeability and solubility.
- The hydroxymethyl analog has a lower LogP (0.8) due to hydrogen-bonding capacity, enhancing aqueous solubility but reducing blood-brain barrier penetration .
Reactivity and Stability
- Aminomethyl derivative: The Boc group is cleaved under acidic conditions (e.g., HCl/MeOH), releasing the primary amine for further functionalization .
- Hydroxymethyl analog : Susceptible to oxidation of the hydroxyl group to a ketone under strong oxidizing conditions .
- Pyridinyl-substituted analog : Bromine facilitates palladium-catalyzed cross-coupling reactions, enabling diversification into complex architectures .
Biological Activity
Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (CAS No. 1147109-42-9) is a synthetic compound characterized by its unique structural features, which include a tert-butyl group, a cyclopropyl ring, and an aminomethyl substituent. Its molecular formula is CHNO, and it has a molar mass of 200.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and pharmacological applications.
Structure and Properties
The structural characteristics of this compound facilitate various interactions with biological systems. The presence of the carbamate functional group allows for potential enzyme inhibition or receptor modulation, which can influence metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 200.28 g/mol |
| CAS Number | 1147109-42-9 |
| Synonyms | 1-(Boc-aminomethyl)cyclopropylmethanamine |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.
- Enzyme Inhibition : The compound's structural features suggest potential interactions with various enzymes, which could lead to inhibition or modulation of specific biochemical pathways. This property is crucial for its application in therapeutic contexts.
- Receptor Binding Affinity : Interaction studies have indicated that this compound may bind to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound typically involves multi-step reactions, utilizing reagents that enhance its biological profile. Techniques such as chromatography are employed to purify the compound post-synthesis .
- In Vitro Studies : In vitro assays have been conducted to assess the compound's biological activity against various microbial strains. Results indicate varying degrees of effectiveness, necessitating further exploration into its mechanism of action and optimal usage conditions.
- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds reveal insights into how modifications in the molecular structure affect biological activity. For instance, compounds with similar carbamate structures but different substituents show distinct pharmacological profiles, underscoring the importance of SAR in drug development .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate with high purity?
- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for cyclopropane functionalization, as demonstrated in the synthesis of related carbamates . Optimize reaction conditions (temperature, solvent, ligand choice) to minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane (70:30 to 90:10) is recommended to isolate the product .
- Critical Data : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity by <sup>1</sup>H NMR (e.g., cyclopropane protons at δ 0.8–1.2 ppm and tert-butyl group at δ 1.4 ppm) .
Q. How can the stability of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate be assessed under varying pH conditions?
- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 72 hours. Analyze degradation products via HPLC-MS. The carbamate group is susceptible to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, requiring neutral storage (pH 6–8) .
- Data Interpretation : Compare retention times and mass spectra to identify cleavage products (e.g., free amine or cyclopropane derivatives). Use kinetic modeling (first-order decay) to predict shelf life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate derivatives?
- Analysis : Discrepancies often arise from steric hindrance in cyclopropane functionalization or competing elimination pathways. For example, reports 40% yield for a similar carbamate using Pd2(dba)3/BINAP, while achieves 65% yield via NaH-mediated alkylation. Optimize ligand steric bulk (e.g., XPhos vs. BINAP) and base strength to suppress side reactions .
- Validation : Perform control experiments to isolate intermediates (e.g., tert-butyl carbamate precursors) and quantify byproduct formation via GC-MS .
Q. How does the cyclopropane ring influence the reactivity of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate in ring-opening reactions?
- Mechanistic Insight : The strained cyclopropane ring undergoes regioselective ring-opening with electrophiles (e.g., halogens or acids). For instance, HCl/MeOH cleaves the cyclopropane to form linear amines, as shown in . Use DFT calculations (e.g., B3LYP/6-31G*) to predict bond dissociation energies and transition states .
- Experimental Design : Monitor ring-opening kinetics via <sup>13</sup>C NMR (cyclopropane carbons at δ 10–15 ppm disappear upon reaction) and characterize products via X-ray crystallography (e.g., hydrogen-bonded dimers in ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
